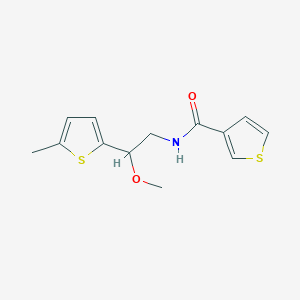![molecular formula C20H13ClN2OS B2997470 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide CAS No. 314028-66-5](/img/structure/B2997470.png)
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazole is a bicyclic compound and is a core structure in various pharmaceuticals . Compounds with a benzothiazole structure have been found to exhibit a wide range of biological activities, including antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory properties .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The benzothiazole structure consists of a benzene ring fused to a thiazole ring. The thiazole ring is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms .Chemical Reactions Analysis
The reactivity of benzothiazole derivatives can vary greatly depending on the substituents attached to the benzothiazole core. For instance, 2-amino benzothiazoles have been investigated for their larvicidal and adulticidal activities .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary greatly depending on the substituents attached to the benzothiazole core. For instance, some benzothiazole derivatives exhibit luminescent properties .Aplicaciones Científicas De Investigación
Organic Chemistry Applications
- Fuchigami and Odo (1977) investigated organic N-halogen compounds and studied the reactions of N-chlorobenzamidine, leading to the formation of various derivatives including those related to benzothiazole (Fuchigami & Odo, 1977).
Antitumor and Anticancer Research
- Chua et al. (1999) explored antitumor benzothiazoles, focusing on the synthesis of 2-(4-acylaminophenyl)benzothiazoles. Their research indicated a potential novel mechanism of action of these compounds in treating breast, ovarian, colon, and renal cancers (Chua et al., 1999).
- Zhang et al. (2018) synthesized and evaluated 2-(3-aminophenyl)-benzothiazole derivatives for their antiproliferative activity against various human cancer cell lines, demonstrating their potential as anticancer agents (Zhang et al., 2018).
Pharmacokinetics and Drug Development
- Bradshaw and Westwell (2004) described the development of antitumor benzothiazoles, including Phortress, and elucidated the mechanism of action of these agents, emphasizing their potential in cancer therapy (Bradshaw & Westwell, 2004).
Antimicrobial Research
- Patel and Shaikh (2010) reported on new 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole, highlighting their antimicrobial screening against various bacterial and fungal species (Patel & Shaikh, 2010).
Luminescent Properties
- Lu et al. (2017) investigated the luminescent properties of benzothiazole derivatives, demonstrating their application in white light emission, a significant contribution to materials science (Lu et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This compound has shown potent inhibitory activity against this target, making it a promising candidate for anti-tubercular therapy .
Mode of Action
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide interacts with its target DprE1 by binding to its active site, thereby inhibiting the enzyme’s function . This interaction disrupts the synthesis of arabinogalactan, a critical component of the mycobacterial cell wall, leading to the death of the bacteria .
Biochemical Pathways
The action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide affects the arabinogalactan biosynthesis pathway . By inhibiting DprE1, the compound prevents the formation of arabinogalactan, leading to a defective cell wall that is unable to protect the bacterium from its environment . This results in the death of M. tuberculosis cells .
Result of Action
The result of the compound’s action is the inhibition of M. tuberculosis growth . By disrupting the cell wall biosynthesis, the compound causes the death of the bacteria, demonstrating its potential as an effective anti-tubercular agent .
Action Environment
The efficacy and stability of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as proteins or other drugs, could affect the compound’s metabolism and excretion
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2OS/c21-15-9-3-1-7-13(15)19(24)22-16-10-4-2-8-14(16)20-23-17-11-5-6-12-18(17)25-20/h1-12H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJGYQIXOPQFKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-Bromophenyl)propanoyl]morpholine-3-carbonitrile](/img/structure/B2997389.png)
![3-acetyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2997391.png)
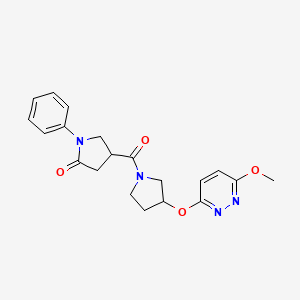
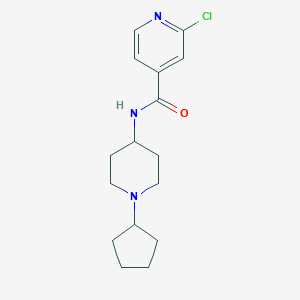

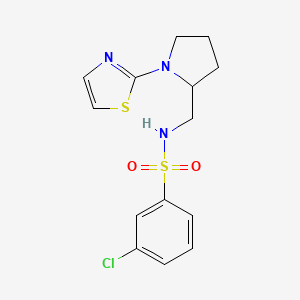

![1-(2,4-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2997397.png)
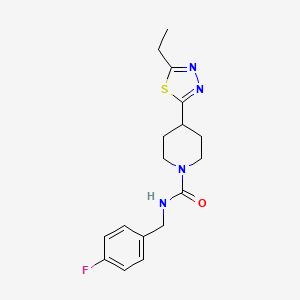
![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2997402.png)
![5-ethyl-N-(2-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2997404.png)
![2-[4-[6-(Dimethylamino)pyridazin-3-yl]piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2997405.png)

